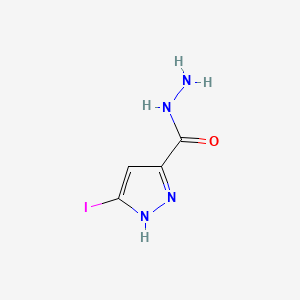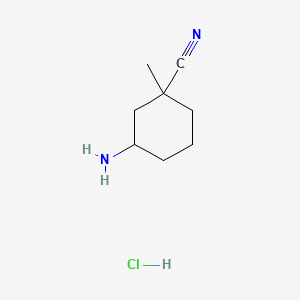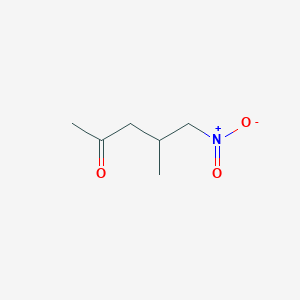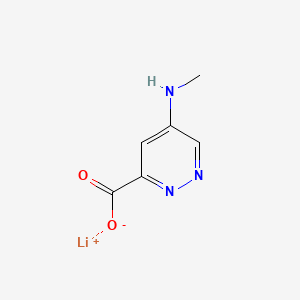
5-Iodo-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an iodine atom at the 5-position and a carbohydrazide group at the 3-position makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-pyrazole-3-carbohydrazide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .
Industrial Production Methods
the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .
Applications De Recherche Scientifique
5-Iodo-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Iodo-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-1H-pyrazole: Similar in structure but lacks the carbohydrazide group.
5-Bromo-1H-pyrazole-3-carbohydrazide: Similar but with a bromine atom instead of iodine.
5-Iodo-1H-pyrazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of carbohydrazide.
Uniqueness
The presence of both the iodine atom and the carbohydrazide group in 5-Iodo-1H-pyrazole-3-carbohydrazide makes it unique. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C4H5IN4O |
|---|---|
Poids moléculaire |
252.01 g/mol |
Nom IUPAC |
5-iodo-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C4H5IN4O/c5-3-1-2(8-9-3)4(10)7-6/h1H,6H2,(H,7,10)(H,8,9) |
Clé InChI |
NQKDMWRUIXEOHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(=O)NN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)


amine hydrochloride](/img/structure/B13471595.png)



![4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)




![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)

